molecular formula C11H10N2O2 B3306101 N-(3-aminophenyl)furan-3-carboxamide CAS No. 926212-87-5

N-(3-aminophenyl)furan-3-carboxamide

Cat. No.: B3306101
CAS No.: 926212-87-5
M. Wt: 202.21 g/mol
InChI Key: PJCAHHYYWBCYGX-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)furan-3-carboxamide: is an organic compound with the molecular formula C11H10N2O2 It is a derivative of furan, a heterocyclic aromatic compound, and features an amide linkage between a 3-aminophenyl group and a furan-3-carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)furan-3-carboxamide typically involves the following steps:

    Formation of Furan-3-carboxylic Acid: The furan-3-carboxylic acid can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The furan-3-carboxylic acid is then reacted with 3-aminophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 3-aminophenylfuran derivatives.

    Substitution: Halogenated or alkylated phenylfuran derivatives.

Scientific Research Applications

Structural Overview

N-(3-aminophenyl)furan-3-carboxamide has the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. The compound features a furan ring substituted with an amine and a carboxamide group, which contributes to its distinctive chemical properties and biological activities .

Synthesis Building Block

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:

  • Amidation Reactions : Reacting with other carboxylic acids to form new amides.
  • Substitution Reactions : Modifying the phenyl ring to introduce different functional groups .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Antiviral Activity

A notable application of this compound is in antiviral drug development. For instance, derivatives of furan-carboxamide have been identified as potent inhibitors of the H5N1 influenza virus. The structure-activity relationship (SAR) studies suggest that modifications to the furan scaffold can enhance antiviral efficacy .

Case Study: H5N1 Inhibition
In one study, a furan-carboxamide derivative demonstrated an EC50 value of 1.25 μM against the H5N1 virus, indicating significant antiviral activity. This highlights the potential of this compound and its derivatives in combating viral infections .

Drug Development

The compound is being explored for its therapeutic effects in various diseases, particularly in cancer treatment. Its structure allows it to interact with specific molecular targets within cancer cells, potentially disrupting pathways critical for tumor growth.

Example: EGFR Inhibition
Recent studies on related compounds have focused on their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). The development of furanopyrimidine-based inhibitors has shown promise in selectively targeting these mutations .

Industrial Applications

This compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including:

  • Polymer Chemistry : As a monomer or additive in polymer synthesis.
  • Chemical Intermediates : In the manufacture of dyes and pigments due to its aromatic structure .

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The amide linkage and the furan ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminophenyl)furan-2-carboxamide
  • N-(4-aminophenyl)furan-3-carboxamide
  • N-(3-aminophenyl)thiophene-3-carboxamide

Uniqueness

N-(3-aminophenyl)furan-3-carboxamide is unique due to the specific positioning of the amine group on the phenyl ring and the furan-3-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-aminophenyl)furan-3-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of approximately 202.21 g/mol. The compound features a furan ring substituted with an amine group on a phenyl ring, contributing to its distinctive chemical properties and biological activities.

Structural Characteristics

PropertyDetails
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
Functional GroupsFuran, Amine, Carboxamide
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has shown that furan-3-carboxamides, including this compound, exhibit significant antimicrobial properties. A study highlighted that several derivatives demonstrated effective in vitro activity against various microorganisms, including bacteria and fungi .

Case Study: Antimicrobial Efficacy

  • Organisms Tested : Bacteria (e.g., E. coli, S. aureus), Fungi (e.g., Candida albicans)
  • Results : Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus.

Antiviral Activity

This compound has been investigated for its potential as an antiviral agent, particularly against influenza viruses. Similar compounds have shown promise as inhibitors of the H5N1 virus, with structure-activity relationship (SAR) studies indicating that modifications to the furan moiety can enhance antiviral efficacy .

Table: Antiviral Activity Comparison

Compound NameEC50 (μM)Mechanism of Action
This compoundTBDInhibits viral replication
2,5-Dimethyl-N-(2-nitrobenzyl)furan-3-carboxamide1.25Blocks uncoating of viral RNPs

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within pathogens. The amide bond and the furan ring facilitate binding to enzymes or receptors, potentially inhibiting their activity and disrupting metabolic pathways critical for pathogen survival.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Furan-3-carboxylic Acid : Synthesized through oxidation of furfural.
  • Amidation Reaction : Reacting furan-3-carboxylic acid with 3-aminophenylamine in the presence of coupling agents like DCC.

Related Compounds

Several compounds share structural similarities with this compound, which can influence their biological activity:

Compound NameStructural Features
N-(4-Aminophenyl)furan-2-carboxamideDifferent substitution pattern affects reactivity
5-Nitro-furan-2-carboxylic acidKnown for significant antimicrobial activity

Properties

IUPAC Name

N-(3-aminophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCAHHYYWBCYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=COC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290308
Record name N-(3-Aminophenyl)-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926212-87-5
Record name N-(3-Aminophenyl)-3-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926212-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminophenyl)-3-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid
N-(3-aminophenyl)furan-3-carboxamide

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